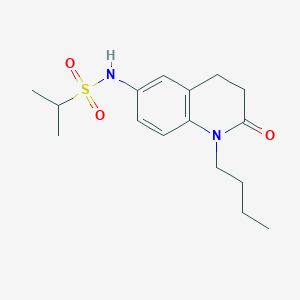![molecular formula C15H14Cl2F3N5O B2396328 [5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea CAS No. 303986-13-2](/img/structure/B2396328.png)
[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea” is a complex organic molecule. It contains several functional groups, including a urea group, an ethylamino group, and a pyridin-2-yl group . The presence of these groups suggests that the compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The trifluoromethyl group and the pyridin-2-yl group could potentially influence the overall shape and electronic structure of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino groups might participate in condensation reactions, while the pyridine ring could potentially undergo electrophilic substitution .Applications De Recherche Scientifique
Agrochemicals
Trifluoromethylpyridine (TFMP): derivatives play a crucial role in crop protection. Initially, fluazifop-butyl , the first TFMP derivative, entered the agrochemical market. Since then, over 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds protect crops from pests. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their biological activity .
Pharmaceutical Industry
Several TFMP derivatives have applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are undergoing clinical trials. The fluorine atom’s properties and the pyridine moiety contribute to their efficacy. Expect novel applications of TFMP in the future .
Hepatitis C Treatment
2-Amino-3-chloro-5-trifluoromethylpyridine: serves as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules . These hybrids act as inhibitors of NS5B, showing potential for treating Hepatitis C .
Chromatographic Separations
In chromatography, 3-chloro-5-methylphenylcarbamate groups enhance separations. These groups introduce extra multi-interactions, such as dipole–dipole and π–π interactions, leading to improved chromatographic performance .
Fungicidal Activity
The optimal structure for fungicidal activity involves a 5-CF3 pyridine group and a 2-CH3-5-Cl-6-CHF2 pyrimidine group. The spatial configuration of carbon atoms connected to R3 significantly influences compound efficacy .
Hereditary Angioedema (HAE) Treatment
Berotralstat: , containing a trifluoromethylpyrazole-3-carboxamide moiety, is an FDA-approved treatment for HAE. It inhibits plasma kallikrein, reducing inflammation in this rare condition .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[5-chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2F3N5O/c16-9-1-2-11(12(6-9)25-14(21)26)22-3-4-23-13-10(17)5-8(7-24-13)15(18,19)20/h1-2,5-7,22H,3-4H2,(H,23,24)(H3,21,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXPRZMQTBSKDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)N)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2396246.png)
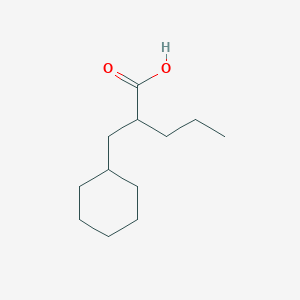
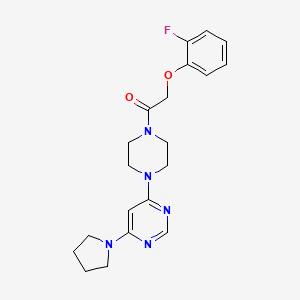
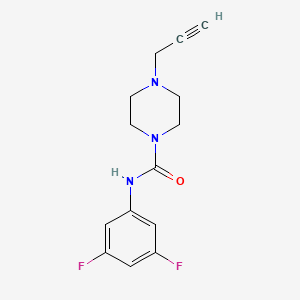
![[1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2396251.png)
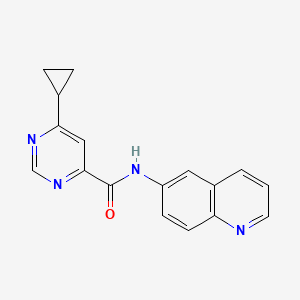
![5-amino-N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2396253.png)

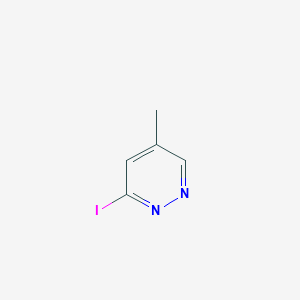
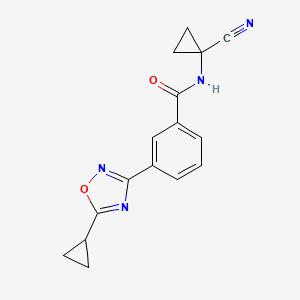
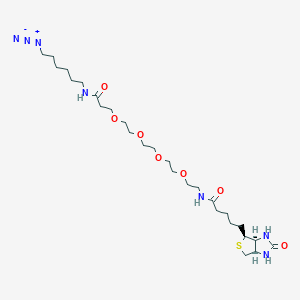
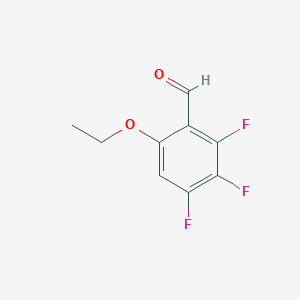
![1-(3,4-Dimethoxybenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396265.png)
